Debio 0617B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

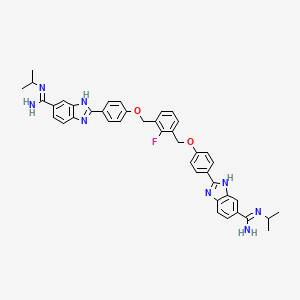

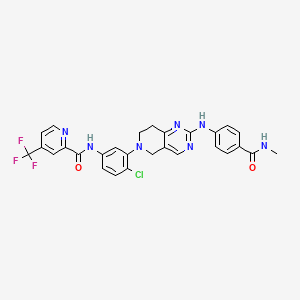

Debio 0617B is a multi-kinase inhibitor . It targets key kinases upstream of STAT3/STAT5 signaling such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases (TKs) . This results in the inhibition of tumor cell growth and metastasis .

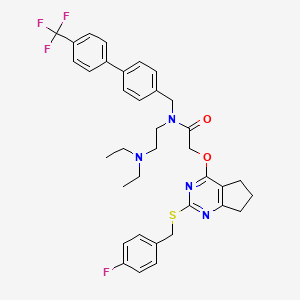

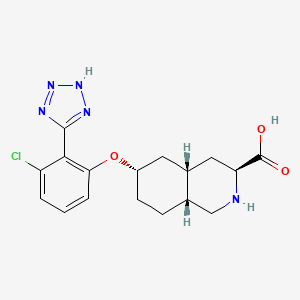

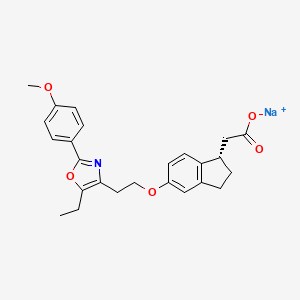

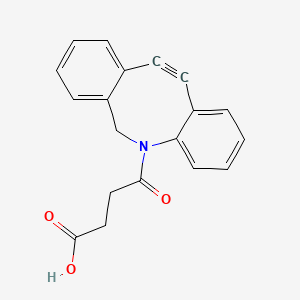

Molecular Structure Analysis

The chemical formula of Debio 0617B is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 .

Chemical Reactions Analysis

Debio 0617B has been developed as a first-in-class kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) .

Physical And Chemical Properties Analysis

The chemical formula of Debio 0617B is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 . The elemental analysis shows that it contains C, 57.79; H, 3.98; Cl, 6.09; F, 9.79; N, 16.85; O, 5.50 .

Wissenschaftliche Forschungsanwendungen

Inhibition of STAT3-Driven Solid Tumors

Debio 0617B has been developed as a first-in-class kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) . It has shown potent antiproliferative activity in a panel of cancer cell lines and in patient-derived tumor xenografts tested in an in vitro clonogenic assay .

In Vivo Efficacy in Tumor Growth Inhibition

Debio 0617B has demonstrated in vivo efficacy by inhibiting tumor growth in several mouse xenograft models . This suggests its potential application in the treatment of various types of cancers.

Synergistic Activity with EGFR Inhibition

To increase in vivo efficacy and STAT3 inhibition, Debio 0617B was tested in combination with the EGFR inhibitor erlotinib in a non–small cell lung cancer xenograft model . This indicates that Debio 0617B could be used in combination with other drugs for enhanced therapeutic effects.

Impact on Metastases

Debio 0617B was tested in an orthotopic tumor model to evaluate its impact on metastases . Measurement of primary tumor weight and metastatic counts in lung tissue demonstrated therapeutic efficacy of Debio 0617B in this model .

Reduction of Maintenance and Self-renewal of AML CD34+ Stem/Progenitor Cells

Debio 0617B has shown to reduce the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells . This suggests its potential use in the treatment of acute myelogenous leukemia (AML).

Prognostic Factor for Overall Survival in AML

The expression of phospho-STAT3 (pSTAT3) in AML blasts, which can be targeted by Debio 0617B, has been demonstrated to be an independent prognostic factor for overall survival . This indicates the potential of Debio 0617B in improving the prognosis of AML patients.

Wirkmechanismus

Target of Action

Debio 0617B is a multi-kinase inhibitor . It primarily targets key kinases upstream of STAT3/STAT5 signaling, such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases (TKs) . These kinases play a crucial role in the activation of downstream signaling via STAT3/STAT5 .

Mode of Action

Debio 0617B interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s unique profile, which allows it to target multiple kinases simultaneously . As a result, Debio 0617B can effectively block the phosphorylation of STAT3 in STAT3-activated carcinoma cell lines in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by Debio 0617B is the STAT3/STAT5 signaling pathway . This pathway is often aberrantly activated in various cancers, leading to tumor survival, metastasis, chemoresistance, and escape from immune responses . By inhibiting key kinases upstream of this pathway, Debio 0617B can reduce the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells .

Pharmacokinetics

Its in vivo efficacy has been demonstrated in several mouse xenograft models , suggesting that it possesses favorable pharmacokinetic properties that allow it to reach its targets in the body effectively.

Result of Action

The molecular effect of Debio 0617B’s action is the inhibition of STAT3 phosphorylation . On a cellular level, it reduces the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells . This leads to the long-term elimination of human leukemia stem cells and leukemia .

Action Environment

Its effectiveness in in vivo experiments suggests that it can function effectively within the complex environment of a living organism .

Safety and Hazards

Zukünftige Richtungen

Debio 0617B has shown potent activity on a broad spectrum of STAT3-driven solid tumors and synergistic activity in combination with EGFR inhibition . It has been tested in several mouse xenograft models and has shown in vivo efficacy by inhibiting tumor growth . In the future, it may result in sustained therapeutic efficacy of targeted therapy in AML and prevent relapses .

Eigenschaften

IUPAC Name |

N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJSOYXRJCMRAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF3N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Debio 0617B | |

Q & A

Q1: What makes Debio 0617B unique in its targeting of STAT3 signaling compared to other kinase inhibitors?

A: Unlike many kinase inhibitors that focus on a single target, Debio 0617B demonstrates a multi-kinase inhibitory profile. It simultaneously inhibits key kinases upstream of STAT3 and STAT5, including JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTKs). [, ] This combined inhibition results in a more potent and potentially more durable blockade of the STAT3/STAT5 signaling pathways, which are often implicated in tumor survival, metastasis, and drug resistance. [, ] This multi-targeted approach could offer advantages over single-target inhibitors by potentially overcoming resistance mechanisms and achieving greater efficacy in targeting STAT3-driven cancers.

Q2: How does Debio 0617B impact both solid tumors and hematological malignancies?

A: Debio 0617B demonstrates efficacy in preclinical models of both solid tumors and hematological malignancies. In solid tumors, Debio 0617B exhibited in vitro and in vivo efficacy against a variety of cancer types, including non-small cell lung cancer. [] It effectively inhibited tumor growth in xenograft models and demonstrated synergistic activity when combined with the EGFR inhibitor erlotinib. [] Additionally, Debio 0617B effectively reduced the number of metastases in an orthotopic tumor model, highlighting its potential in targeting metastatic disease. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.